molecular formula C14H12N2O B13889524 (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol

(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol

Cat. No.: B13889524
M. Wt: 224.26 g/mol
InChI Key: ZEZVRMPGAWBYHN-UHFFFAOYSA-N
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Description

(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core linked to a phenylmethanol group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the phenylmethanol group. One common synthetic route includes:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of the Phenylmethanol Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenylmethanol moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyridine or pyrrole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are common.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting cancer and other diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol is unique due to its specific substitution pattern and the presence of the phenylmethanol group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C14H12N2O/c17-9-10-3-5-11(6-4-10)13-8-12-2-1-7-15-14(12)16-13/h1-8,17H,9H2,(H,15,16)

InChI Key

ZEZVRMPGAWBYHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2)C3=CC=C(C=C3)CO)N=C1

Origin of Product

United States

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